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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-leukemic activity of UM4118,
a novel copper ionophore, in comparison with other therapeutic alternatives for Acute Myeloid
Leukemia (AML). The information presented herein is intended to facilitate objective evaluation
and inform future research and development efforts.

Executive Summary

UMA4118 is an investigational copper ionophore that has demonstrated potent anti-leukemic
activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). Its mechanism of
action involves the induction of a novel form of regulated cell death known as cuproptosis. This
guide compares the efficacy of UM4118 with other copper-targeting agents like elesclomol and
disulfiram/copper, as well as standard-of-care and targeted therapies such as cytarabine and
venetoclax. While UM4118 shows significant promise, particularly in AML subtypes with
specific genetic mutations like SF3B1, further in vivo studies are needed to fully elucidate its
therapeutic potential.

Comparative In Vitro Anti-Leukemic Activity
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The following table summarizes the 50% inhibitory concentration (IC50) values of UM4118 and
its comparators across various leukemia cell lines. These values represent the concentration of

a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate
higher potency.
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Drug Cell Line IC50 Value Key Findings
Highly potent,
particularly in AML

UM4118 SF3B1-mutated AML Nanomolar range[1]

with splicing factor

mutations.[1]

ABCB7-depleted cells

Nanomolar range[1]

Synthetic lethality
observed with
deficiency in the
mitochondrial ISC
transporter ABCB7.[1]

Potent activity in this

Elesclomol HL-60 9 nM[2][3] )
AML cell line.[2][3]
Concentration- Demonstrates efficacy
Kasumi-1 dependent against this AML cell
inhibition[4] line.[4]
MCF-7 (Breast Activity also observed
24 nM[2] ) )
Cancer) in solid tumors.[2]
SK-MEL-5 Activity also observed
110 nM[2] . _
(Melanoma) in solid tumors.[2]
Effective in B-cell
Disulfiram/Copper Nalmé (B-ALL) 0.18 pMI[5] acute lymphoblastic

leukemia.[5]

Leukemia Cell Lines

45 - 81 nM (Disulfiram
alone)[6]

Broad anti-leukemic

activity, enhanced by

copper.[6]
Highly sensitive cell
Venetoclax OCI-AML2 1.1 nM[7] _
line.[7]
HL-60 4 nM[7], 0.07 uM Potent activity
(48h)[8], 0.1 uM[9] observed.[7][8][9]
Susceptible to
MOLM-13 200 nM[10]

venetoclax.[10]
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Standard-of-care with

a wide range of

18 nM (with Synergistic effects
MV4-11 _ _ _
idasanutlin)[11] with other agents.[11]
Moderately sensitive.
OCI-AML3 600 nM[10]
[10]
Less sensitive cell
KG-1la 2.5 uM[9] .
line.[9]
] Variable (nM to puM
) Variety of AML cell
Cytarabine range)[12][13][14][15]

lines

sensitivities.[12][13]

[16]
[14][15][16]

In Vivo Anti-Leukemic Efficacy

Direct comparative in vivo studies for UM4118 in patient-derived xenograft (PDX) models of

AML are not yet extensively published. The following summarizes available in vivo data for the

comparator agents.
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Drug Model Key Findings
Suppressed tumor growth
Elesclomol A549 (lung cancer) xenograft when combined with genipin.

[17]

Mouse model of Menkes

disease

Alleviated neuropathology and
mortality.[11]

Disulfiram/Copper

CD34+/CD38+ leukemia-

derived xenografts

Significantly inhibited tumor
growth.[8]

Patient-derived glioblastoma

model

Prolonged in vivo survival.[18]

Venetoclax

MOLM-13 xenograft

Significant inhibition of AML
progression and extended

survival.[5]

OCI-AML3 xenograft

Synergistic apoptosis when
combined with a CDK9
inhibitor.[5]

AML patient-derived
xenografts (PDXs)

Efficacy demonstrated,
particularly in combination with
other agents.[19][20]

Cytarabine

Pediatric AML PDX models

Prolonged survival, with
efficacy not hindered by
combination with flotetuzumab.
[10]

Leukemic mice

Significantly prolonged survival
when combined with a CXCR4

antagonist.[2]

Mechanism of Action: Cuproptosis Signaling

Pathway
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UM4118 and other copper ionophores induce a unique form of cell death termed cuproptosis.
This process is distinct from other cell death mechanisms like apoptosis.

UM4118-Induced Cuproptosis Signaling Pathway
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Caption: UM4118 facilitates copper entry into mitochondria, leading to cuproptosis.

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on
leukemia cell lines.
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MTT Assay Experimental Workflow

Seed leukemia cells in
96-well plates

Incubate (24h)

Add serial dilutions of
UM4118 or comparator drugs

Incubate (48-72h)

Y

Add MTT reagent

\ 4

Incubate (4h)

Y

[Add solubilization solutiorD

Incubate overnight

Read absorbance at 570 nm

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for determining drug cytotoxicity using the MTT assay.
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Detailed Methodology:

o Cell Seeding: Leukemia cell lines are seeded into 96-well microplates at a density of 5 x
10”4 to 1 x 1075 cells/well in 100 pL of complete culture medium and incubated for 24 hours.

e Drug Treatment: Prepare serial dilutions of UM4118 and comparator drugs in culture
medium. Add 100 pL of the drug solutions to the respective wells and incubate for 48 to 72
hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against
the drug concentration and fitting the data to a dose-response curve.

In Vivo AML Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of AML PDX models to evaluate the in vivo
efficacy of anti-leukemic agents.
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AML PDX Model Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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